Dox-Ph-PEG1-Cl
Overview
Description
PROTACs are a novel class of therapeutic agents that leverage the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This compound plays a crucial role in connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein, facilitating the degradation process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dox-Ph-PEG1-Cl involves the reaction of 2-(4-(2-chloroethoxy)phenyl)-1,3-dioxolane with polyethylene glycol under controlled conditions . The reaction typically requires anhydrous conditions and the use of a suitable solvent such as dichloromethane or tetrahydrofuran . The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors . The reaction conditions are optimized to maximize yield and purity, and the product is purified using column chromatography or recrystallization . The final product is then dried under vacuum and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Dox-Ph-PEG1-Cl primarily undergoes substitution reactions due to the presence of the chloro group . It can react with nucleophiles such as amines, thiols, and alcohols to form various derivatives . Additionally, it can participate in coupling reactions to form more complex molecules .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include bases such as triethylamine or sodium hydride, and solvents like dichloromethane or dimethylformamide . The reactions are typically carried out at room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from the reactions of this compound include various PEGylated derivatives and conjugates used in drug delivery and other biomedical applications .
Scientific Research Applications
Dox-Ph-PEG1-Cl has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a linker in the synthesis of PROTACs, which are employed to selectively degrade target proteins . In biology, it is used in the study of protein-protein interactions and the development of targeted therapies . In medicine, it is used in drug delivery systems to improve the solubility and stability of therapeutic agents . In industry, it is used in the development of new materials and nanotechnology applications .
Mechanism of Action
The mechanism of action of Dox-Ph-PEG1-Cl involves its role as a linker in PROTACs . PROTACs utilize the ubiquitin-proteasome system to selectively degrade target proteins . The linker connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein, facilitating the ubiquitination and subsequent degradation of the target protein . This process allows for the selective removal of disease-causing proteins, offering a novel approach to therapeutic intervention .
Comparison with Similar Compounds
Dox-Ph-PEG1-Cl is unique in its structure and function compared to other PEG-based linkers . Similar compounds include other PROTAC linkers such as Dox-Ph-PEG2-Cl and Dox-Ph-PEG3-Cl, which differ in the length of the PEG chain . These variations can affect the solubility, stability, and efficacy of the resulting PROTACs . This compound is particularly valued for its balance of stability and flexibility, making it a versatile tool in the development of targeted therapies .
Properties
IUPAC Name |
2-[4-(2-chloroethoxy)phenyl]-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c12-5-6-13-10-3-1-9(2-4-10)11-14-7-8-15-11/h1-4,11H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZOSXKGJXGPBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)OCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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